Ethyl (4E)-3-oxo-5-phenylpent-4-enoate

Vue d'ensemble

Description

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industries. The compound is derived from cinnamic acid and ethyl acetate, and it features a cinnamoyl group attached to an ethyl acetate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can be synthesized through the esterification of cinnamic acid with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of ethyl cinnamoylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, ethyl cinnamoylacetate can be hydrolyzed to yield cinnamic acid and ethanol.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce cinnamyl alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Cinnamic acid and ethanol.

Reduction: Cinnamyl alcohol.

Substitution: Various substituted cinnamates depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives, which are important intermediates in organic synthesis.

Biology: The compound has been studied for its antimicrobial properties, showing activity against certain pathogenic fungi and bacteria.

Medicine: Research has explored its potential as an antifungal and antibacterial agent, with studies indicating its effectiveness in inhibiting the growth of microorganisms.

Industry: this compound is utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.

Mécanisme D'action

The mechanism of action of ethyl cinnamoylacetate involves its interaction with cellular membranes and enzymes. The compound has been shown to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparaison Avec Des Composés Similaires

Cinnamyl acetate: Another ester derived from cinnamic acid, known for its sweet, floral aroma.

Ethyl cinnamate: Similar in structure but lacks the acetate group, used in fragrances and flavors.

Methyl cinnamate: A methyl ester of cinnamic acid, also used in the fragrance industry.

Uniqueness: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate stands out due to its specific combination of the cinnamoyl and ethyl acetate groups, which confer unique aromatic properties and stability. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry.

Propriétés

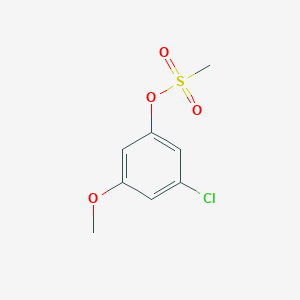

Formule moléculaire |

C13H14O3 |

|---|---|

Poids moléculaire |

218.25 g/mol |

Nom IUPAC |

ethyl 3-oxo-5-phenylpent-4-enoate |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Clé InChI |

KNUYHVRRBLEIHT-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CC(=O)C=CC1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(N-t-butoxycarbonylamino)phenyl]ethyl chloride](/img/structure/B8498321.png)

![Pyrazino[1,2-a]indol-1(2H)-one, 3,4-dihydro-8-hydroxy-](/img/structure/B8498331.png)

![1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(phenylamino)-,ethyl ester](/img/structure/B8498378.png)

![3-(4-Methoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8498385.png)